molecular formula C8H5NO2S2 B3108553 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione

5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione

Cat. No.: B3108553
M. Wt: 211.3 g/mol
InChI Key: DOOLJLRRQAYVGK-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione can be computed using tools like ProtParam . These properties may include the molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .

Scientific Research Applications

Corrosion Inhibition

5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione and similar thiazolidinedione derivatives have been explored for their potential as corrosion inhibitors. Research shows that these compounds are effective in preventing corrosion of mild steel in hydrochloric acid solutions. They operate by forming an adsorptive layer on the metal surface, thereby reducing corrosion rates. This application is significant in chemical and industrial settings where metal preservation is crucial (Yadav et al., 2015).

Biological Activities

The compound and its derivatives have been synthesized with various biological activities. For instance, some derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Mohanty et al., 2015).

Catalysis in Green Chemistry

The compound has been used in green chemistry as part of a novel, efficient, and recoverable heterogeneous nanocatalyst for aldol condensation reactions. This application is important for sustainable chemistry practices, offering an environmentally friendly and cost-effective approach to chemical synthesis (Esam et al., 2020).

Synthesis of Novel Heterocycles

In chemical synthesis, this compound is used to create novel heterocycles. These heterocycles have potential applications in various fields, including pharmaceuticals and material science. Their synthesis contributes to the expansion of available compounds for drug development and other applications (Potapov et al., 2010).

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to gradual changes in cell signaling pathways and metabolic processes. Additionally, its degradation products may have distinct biological activities that contribute to the overall temporal effects observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in the citric acid cycle or glycolysis, leading to changes in energy production and overall cellular metabolism. These interactions can have significant implications for cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(5E)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOLJLRRQAYVGK-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione
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5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione
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5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione
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5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione
Reactant of Route 5
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.